

2,4,6-Tribromo-3,5-difluoropyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4,6-Tribromo-3,5-difluoropyridine**

Cat. No.: **B1586626**

[Get Quote](#)

An In-Depth Technical Guide to **2,4,6-Tribromo-3,5-difluoropyridine**: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

2,4,6-Tribromo-3,5-difluoropyridine is a highly functionalized heterocyclic compound that has emerged as a versatile building block in synthetic chemistry. Its unique substitution pattern, featuring three bromine atoms and two fluorine atoms on a pyridine core, offers multiple, distinct reaction sites. This polyhalogenated structure allows for selective, stepwise modification through various cross-coupling and substitution reactions. For researchers in drug development and materials science, this compound serves as a valuable scaffold for constructing complex, polyfunctional aromatic systems.^[1] The strategic placement of both highly reactive bromine atoms (ideal for metal-catalyzed couplings) and electron-withdrawing fluorine atoms provides a unique electronic landscape, influencing both reactivity and the physicochemical properties of its derivatives.^{[1][2]} This guide provides a comprehensive overview of its molecular characteristics, synthesis, key applications, analytical methods, and safety protocols, tailored for professionals leveraging advanced chemical intermediates.

Section 1: Molecular and Physicochemical Characteristics

The utility of **2,4,6-Tribromo-3,5-difluoropyridine** in synthetic design begins with a thorough understanding of its fundamental properties. The combination of its high molecular weight and

halogen content dictates its physical state, solubility, and thermal properties.

Core Properties

The key physicochemical data for **2,4,6-Tribromo-3,5-difluoropyridine** are summarized below. These values are critical for planning reactions, purification procedures, and ensuring safe handling.

Property	Value	Source(s)
Molecular Weight	351.77 g/mol	[3][4][5]
Exact Mass	350.75284 u	[3]
Molecular Formula	C ₅ Br ₃ F ₂ N	[3][4]
CAS Number	30841-93-1	[3][4][5]
Appearance	Solid (form may vary)	N/A
Melting Point	108-110 °C	[3]
Boiling Point	251.5 ± 35.0 °C (Predicted)	[3]
Density	2.519 ± 0.06 g/cm ³	[3]
Flash Point	105.9 °C	[3]

Structural Influence on Reactivity

The chemical behavior of **2,4,6-Tribromo-3,5-difluoropyridine** is a direct consequence of its structure. The pyridine nitrogen and the two fluorine atoms are strongly electron-withdrawing, rendering the ring electron-deficient. This electronic profile influences the reactivity at the carbon-bromine bonds. The bromine atoms at the 2- and 6-positions (ortho to the nitrogen) are significantly more activated toward palladium-catalyzed cross-coupling reactions compared to the bromine at the 4-position.[1][2] This differential reactivity is a cornerstone of its utility, enabling chemists to perform sequential and site-selective functionalization, a highly desirable attribute in the synthesis of complex molecules.

Section 2: Synthesis of 2,4,6-Tribromo-3,5-difluoropyridine

The preparation of polyhalogenated pyridines often involves the transformation of readily available, perhalogenated precursors. An efficient route to **2,4,6-tribromo-3,5-difluoropyridine** involves the replacement of fluorine atoms with bromine using a mixture of hydrobromic acid (HBr) and aluminum bromide (AlBr_3).^[2] This method is highly effective for converting perfluorinated or chlorofluorinated pyridines into their brominated counterparts.

The choice of HBr/ AlBr_3 is critical; this combination provides a potent source of nucleophilic bromide while the Lewis acid (AlBr_3) activates the pyridine ring, facilitating the substitution of the less reactive fluorine atoms. This approach is superior to methods that might require harsh conditions and provides excellent yields of the desired tribrominated product.^[2] Researchers starting from precursors like 3,5-dichloro-2,4,6-trifluoropyridine or pentafluoropyridine can adapt this methodology.^[2]

Section 3: Core Application: Palladium-Catalyzed Suzuki Cross-Coupling

A primary application for **2,4,6-Tribromo-3,5-difluoropyridine** is its role as a scaffold in palladium-catalyzed Suzuki cross-coupling reactions.^{[1][2]} This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl derivatives, which are common motifs in pharmaceuticals.^{[1][6]} The differential reactivity of the bromine atoms allows for controlled synthesis of mono-, di-, or tri-arylated pyridine products by tuning the reaction stoichiometry and conditions.^[1]

Workflow for Selective Suzuki Cross-Coupling

The following diagram illustrates the typical workflow for a Suzuki coupling reaction using **2,4,6-Tribromo-3,5-difluoropyridine**, highlighting the sequential displacement of bromine atoms.

Figure 1: Suzuki Coupling Workflow

[Click to download full resolution via product page](#)**Caption: Suzuki Coupling Workflow for 2,4,6-Tribromo-3,5-difluoropyridine.**

Exemplary Protocol: Synthesis of 4-Bromo-3,5-difluoro-2,6-diarylpyridine

This protocol is adapted from established literature procedures and is designed to favor the diarylated product through stoichiometric control.[\[1\]](#)

1. Reagent Preparation:

- In a reaction vessel suitable for heating under reflux, add **2,4,6-Tribromo-3,5-difluoropyridine** (1.0 eq).
- Add the desired aryl boronic acid (2.0-2.2 eq). The slight excess ensures consumption of the more reactive 2,6-positions.
- Add barium hydroxide octahydrate ($\text{Ba}(\text{OH})_2$) (approx. 3.0 eq) or an alternative aqueous base like sodium carbonate. Causality: The base is essential for the transmetalation step in the catalytic cycle, activating the boronic acid.
- Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (typically 5-6 mol%). Causality: This $\text{Pd}(0)$ complex initiates the catalytic cycle via oxidative addition into the C-Br bond.

2. Reaction Execution:

- Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.
- Add degassed solvents. A common system is a mixture of 1,2-dimethoxyethane (DME) and water.[\[1\]](#)
- Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent system (e.g., ~80-90 °C for DME/water).
- Monitor the reaction's progress using an appropriate technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Workup and Purification:

- Cool the reaction mixture to room temperature.
- Filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.^[1]
- Add water to the filtrate and transfer it to a separatory funnel.
- Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.^[1]
- Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to isolate the desired 4-Bromo-3,5-difluoro-2,6-diarylpyridine.^[1]

Section 4: Analytical Methodologies

Accurate characterization and purity assessment are critical. Given the compound's halogenated and aromatic nature, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable analytical technique. Its volatility allows for analysis by GC, while the mass spectrometer provides definitive structural information based on its mass-to-charge ratio and isotopic bromine pattern.

Protocol: GC-MS Analysis

1. Sample Preparation:

- Accurately prepare a stock solution of **2,4,6-Tribromo-3,5-difluoropyridine** in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or acetone) at a concentration of approximately 1 mg/mL.
- Prepare a series of dilutions from the stock solution to create calibration standards if quantitative analysis is required.
- For reaction monitoring, dilute a small aliquot of the reaction mixture in the chosen solvent.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph (GC):
 - Injection Mode: Splitless injection is recommended for trace analysis to ensure maximum transfer of the analyte to the column.[7][8]
 - Injector Temperature: 250-280 °C.
 - Column: A high-resolution fused silica capillary column, such as a DB-5ms or equivalent (a low-polarity phenyl-arylene polymer phase), is ideal for separating halogenated aromatic compounds.
 - Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold. Causality: The temperature ramp ensures separation from solvents and impurities while eluting the high-boiling-point analyte in a reasonable time.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Mass Spectrometer (MS):
 - Interface Temperature: 280-300 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Full Scan mode to confirm identity or Selected Ion Monitoring (SIM) for higher sensitivity and quantitation.[7] Key ions to monitor would include the molecular ion cluster, which will exhibit a characteristic pattern due to the three bromine isotopes (⁷⁹Br and ⁸¹Br).

3. Data Analysis:

- Identify the analyte peak by comparing its retention time and mass spectrum with a reference standard.
- Confirm the isotopic pattern of the molecular ion to verify the presence of three bromine atoms.
- Determine purity by calculating the peak area percentage relative to all other detected components.

Section 5: Safety, Handling, and Storage

2,4,6-Tribromo-3,5-difluoropyridine is a hazardous chemical and requires strict safety protocols. The available safety data indicates it is harmful and an irritant.[3][9][10]

- Hazard Identification:

- Harmful if swallowed, in contact with skin, or if inhaled.[9]
- Causes skin irritation and serious eye irritation.[10]
- May cause respiratory irritation.[10]

- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA or European Standard EN166.[11][12]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and appropriate protective clothing to prevent skin exposure.[10][12]
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[11]

- Handling and Storage:

- Wash hands and any exposed skin thoroughly after handling.[9]
- Do not eat, drink, or smoke when using this product.[9]
- Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][12]
- Store locked up.[9][10]

- First Aid Measures:

- If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]

- If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[9][10]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][10]
- If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

Conclusion

2,4,6-Tribromo-3,5-difluoropyridine stands out as a high-value synthetic intermediate. Its well-defined physicochemical properties, coupled with the predictable and selective reactivity of its halogen substituents, make it an enabling tool for chemists in pharmaceutical and materials research. The ability to perform controlled, sequential Suzuki cross-coupling reactions allows for the efficient construction of novel, highly functionalized pyridine derivatives. By adhering to the rigorous analytical and safety protocols outlined in this guide, researchers can effectively and safely harness the synthetic potential of this powerful chemical scaffold.

References

- 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem.
- Suzuki reactions of **2,4,6-tribromo-3,5-difluoropyridine** - ElectronicsAndBooks.
- Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98% - Cole-Parmer.
- ANALYTICAL METHOD SUMMARIES - Eurofins. (2021-05-24).
- Polyhalogenoheterocyclic Compounds. Part 54. Suzuki Reactions of **2,4,6-Tribromo-3,5-difluoropyridine** | Request PDF - ResearchGate. (2025-08-07).
- 2,4,6-Tribromopyridine | C5H2Br3N | CID 13495919 - PubChem.
- Practical Syntheses of $[\text{Ir}\{d\text{F}(\text{CF}_3)\text{ppy}\}_2(\text{dtbbpy})]\text{PF}_6$ - Organic Syntheses.
- Analytical Method Summaries - Eurofins.
- Preparation of difluoropyridine compounds - European Patent Office.
- Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products... - PubMed.
- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents.
- Facile Preparation of 3-Substituted-2,6-difluoropyridines... - ResearchGate. (2025-08-06).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- FDA-Approved Fluorine-Containing Molecules in 2024... - PubMed. (2025-09-23).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021-10-13).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. 2,4,6-TRIBROMO-3,5-DIFLUOROPYRIDINE | 30841-93-1 [chemicalbook.com]
- 5. 30841-93-1|2,4,6-Tribromo-3,5-difluoropyridine|BLD Pharm [bldpharm.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [2,4,6-Tribromo-3,5-difluoropyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586626#2-4-6-tribromo-3-5-difluoropyridine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com